molecular formula C7H15N B1526239 3-(Propan-2-yl)cyclobutan-1-amine CAS No. 17393-33-8

3-(Propan-2-yl)cyclobutan-1-amine

Cat. No.: B1526239
CAS No.: 17393-33-8
M. Wt: 113.2 g/mol
InChI Key: DWFAIIJUKMDTLJ-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)cyclobutan-1-amine is a cyclobutane derivative featuring an amine group at position 1 and an isopropyl (propan-2-yl) substituent at position 2. The cyclobutane ring introduces significant ring strain, which can enhance reactivity, while the isopropyl group contributes steric bulk and electron-donating inductive effects.

Properties

IUPAC Name

3-propan-2-ylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-5(2)6-3-7(8)4-6/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWFAIIJUKMDTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Propan-2-yl)cyclobutan-1-amine, also known as isopropyl cyclobutyl amine, is an organic compound characterized by its cyclobutane structure with an isopropyl group at the 3-position. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Chemical Formula : C7H15N
  • Molecular Weight : 113.21 g/mol
  • CAS Number : 17393-33-8
  • Structure : The compound features a cyclobutane ring which contributes to its unique chemical properties and potential interactions with biological targets.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests various potential applications:

  • Cytotoxicity : Initial studies indicate that compounds with similar structures may exhibit cytotoxic effects against certain cancer cell lines. The structure-activity relationship (SAR) of cyclobutane derivatives often reveals that modifications can enhance or reduce biological activity.
  • Neurotransmitter Interaction : Compounds similar to this compound have been studied for their ability to interact with neurotransmitter systems, potentially influencing mood and cognitive functions.
  • Inhibition of Enzymatic Activity : Some derivatives have shown promise in inhibiting specific enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

Case Studies and Experimental Data

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

StudyCompoundBiological ActivityMethodology
SLF1081851 (similar structure)Inhibits sphingosine-1-phosphate (S1P) releaseIn vitro assays in HeLa cells
Ginsenoside derivativesActivators of liver X receptor (LXRα)In vivo and in vitro evaluations
Mastic extractsCytotoxicity against malignant cellsChemotherapeutic index evaluation

These studies highlight the importance of structural modifications in determining biological activity, suggesting that this compound may possess similar properties.

While specific mechanisms for this compound are not fully elucidated, related compounds often act through:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors can lead to changes in signaling pathways.
  • Cytotoxic Effects : Induction of apoptosis in cancer cells through various cellular stress mechanisms.

Scientific Research Applications

Organic Synthesis

3-(Propan-2-yl)cyclobutan-1-amine serves as a versatile building block in organic chemistry. Its ability to participate in various chemical reactions enables the synthesis of more complex molecules. Key reactions include:

  • Substitution Reactions: The amine group can undergo nucleophilic substitution, allowing for the introduction of different functional groups.
  • Oxidation and Reduction: The compound can be oxidized to form oxides or reduced to simpler amines or alcohols, facilitating further synthetic pathways.
Reaction TypeDescription
SubstitutionIntroduction of new functional groups via nucleophilic attack.
OxidationConversion to oxides using agents like potassium permanganate.
ReductionFormation of simpler amines or alcohols using reducing agents like lithium aluminum hydride.

Biological Studies

The unique structure of this compound makes it an interesting subject for biological research:

  • Enzyme Interaction Studies: The compound's amine group can form hydrogen bonds and ionic interactions with enzymes, influencing their activity.
  • Metabolic Pathway Exploration: Researchers are investigating how this compound interacts within metabolic pathways, potentially leading to insights into enzyme regulation and function.

Pharmaceutical Development

Ongoing research is exploring the potential of this compound as a pharmaceutical intermediate:

  • Drug Design: Its structural features may allow for modifications that enhance its efficacy against specific biological targets.
  • Therapeutic Applications: Preliminary studies suggest that derivatives of this compound could exhibit activity against viral infections, including hepatitis C virus (HCV), by targeting viral replication mechanisms.

Case Study 1: Hepatitis C Virus Inhibition

Recent studies have indicated that compounds related to this compound may inhibit HCV proliferation. Research focused on optimizing derivatives showed promising results in terms of potency and reduced toxicity in vitro. These findings highlight the potential for developing new antiviral therapies based on this compound's scaffold .

Case Study 2: Enzyme Interaction Analysis

A study examining the interactions between this compound and various enzymes revealed that the compound could modulate enzyme activity through specific binding interactions. This research provides insights into how structural modifications could enhance or inhibit enzyme function, paving the way for targeted drug design .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular formulas, and substituent effects of 3-(Propan-2-yl)cyclobutan-1-amine and related compounds:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Effects Reference
This compound Isopropyl (C3H7) C7H15N 113.20 (calculated) Steric bulk from branched alkyl group; potential for increased lipophilicity. N/A
3-Phenylcyclobutan-1-amine Phenyl (C6H5) C10H13N 147.22 Aromatic conjugation; enhanced stability and potential π-π interactions.
3-(3-Chlorophenyl)cyclobutan-1-amine 3-Chlorophenyl (C6H4Cl) C10H12ClN 181.66 Electron-withdrawing Cl substituent; may enhance electrophilic reactivity.
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride 3-Bromo-4-fluorophenyl (C6H3BrF) C10H12BrClFN 280.56 Halogenated aromatic ring; potential for cross-coupling reactions.
(1s,3s)-3-(Propan-2-yloxy)cyclobutan-1-amine hydrochloride Isopropyl ether (C3H7O) C7H16ClNO 165.66 Ether linkage increases polarity; hydrochloride salt improves crystallinity.
3-(Hept-6-en-1-yloxy)cyclobutan-1-amine Heptenyloxy (C7H12O) C11H21NO 183.29 Long aliphatic chain with double bond; impacts lipophilicity and flexibility.

Physicochemical and Reactivity Differences

  • Steric Effects : The branched isopropyl group introduces greater steric hindrance compared to linear aliphatic chains (e.g., heptenyloxy in ), which may slow nucleophilic attack at the amine.
  • Electronic Effects : Aromatic substituents (e.g., phenyl in ) enable resonance stabilization, whereas halogen atoms (Cl, Br, F) in and enhance electrophilicity, making these derivatives more reactive in Suzuki or Ullmann couplings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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